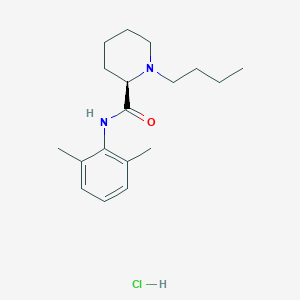![molecular formula C9H12O2 B138109 methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 136520-60-0](/img/structure/B138109.png)
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene reacts with methyl acrylate under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups. Nucleophilic substitution reactions are common, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-2-ene-2-methanol.
Substitution: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is widely used in scientific research due to its unique structure and reactivity. It serves as a building block in the synthesis of complex organic molecules. In medicinal chemistry, it is used to develop new pharmaceuticals with improved efficacy and safety profiles. In materials science, it is utilized in the synthesis of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl 5-norbornene-2-carboxylate
Uniqueness
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions, making it a preferred choice in various synthetic applications.
Propriétés
IUPAC Name |
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHVHWVKRQHORF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2CC[C@H]1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)




